BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Pharmacokinetics and Pharmacodynamics of
AZD3199

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AN3199

Cat. No.: B560043

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "AN3199" did not yield specific results. This guide focuses on
AZD3199, a compound with a similar designation and for which pharmacokinetic and
pharmacodynamic data are available. It is presumed that "AN3199" was a typographical error.

Executive Summary

AZD3199 is an inhaled ultra-long-acting [32-adrenoreceptor agonist (ULABA) that has been
investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]
Preclinical and clinical studies have demonstrated its high potency, selectivity, and prolonged
duration of action.[1][2][3] This technical guide provides a comprehensive overview of the
pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for AZD3199,
intended to serve as a resource for professionals in drug development and respiratory disease
research.

Pharmacokinetics

AZD3199 exhibits a pharmacokinetic profile characterized by rapid absorption and a long
terminal half-life, supporting its potential for once-daily dosing.[1]

Absorption
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Following inhalation, AZD3199 is rapidly absorbed into the systemic circulation. In clinical trials
involving healthy volunteers and patients with asthma, the maximum plasma concentration
(Tmax) was reached within 30 minutes of administration.[1]

Distribution

Specific details on the volume of distribution and protein binding of AZD3199 are not
extensively detailed in the publicly available literature. However, as a lipophilic compound, it is
expected to have a high affinity for tissues, contributing to its long residence time in the lungs.

Metabolism

The metabolic pathways of AZD3199 have not been fully elucidated in the reviewed literature.
Pharmacokinetic assessments have primarily focused on the parent (unmetabolized) drug in
plasma and urine.[1]

EXxcretion

AZD3199 is characterized by a very long terminal half-life. In healthy Caucasian males, the
estimated terminal half-life was up to 142 hours.[1] The geometric mean half-life was estimated
at 108 hours in a single ascending dose study and up to 142 hours in multiple ascending dose
studies.[1] The primary route of excretion information is not detailed in the available literature,
though urinary excretion has been used for pharmacokinetic assessments.[1]

Dose Proportionality and Linearity

Pharmacokinetic studies have shown that AZD3199 exhibits dose-proportional and time-
independent pharmacokinetics.[1]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of AZD3199 from clinical
studies. Note: Specific Cmax and AUC values for each dose group were not available in the
reviewed public literature. The tables present a qualitative and summary-level overview.

Table 1: Summary of AZD3199 Clinical Pharmacokinetic Studies[1][4][5]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://www.dovepress.com/article/download/20321
https://www.semanticscholar.org/paper/Clinical-pharmacokinetics-of-AZD3199%2C-an-inhaled-Bjermer-Kuna/008531cc82a7a7f13dc2aa4d6cd7421cefe76c07
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Study Identifier

Population

Doses (Delivered
via Turbuhaler)

Key Findings

) ) ) 5-3200 pg Rapid absorption
Single Ascending Healthy Caucasian _
(Turbuhaler- (Tmax ~30 mins), long
Dose Males ) )
equivalent) half-life (~108 hours).
) Long half-life (~142
NCT00713271 Healthy Caucasian 240, 720, 1680 ug
) hours), dose-
(GMAD) Males (once daily) )
proportional PK.
NCT00772759 Healthy Japanese 240, 720, 1680 ug Long half-life (~123
(JMAD) Males (once daily) hours).

NCT00736489 (Phase
IIA)

Patients with Asthma

120, 480, 1920 g

(single doses)

Plasma exposure
similar to healthy
volunteers, long half-
life (~140 hours).

200, 400, 800 pg

Plasma exposure was

relatively lower than in

Phase IIB Patients with COPD ) healthy volunteers
(once daily) . )
and patients with
asthma.
Table 2: Key Pharmacokinetic Parameters of AZD3199[1]
Parameter Value Population
Time to Maximum Plasma ] Healthy Volunteers & Patients
~30 minutes

Concentration (Tmax)

with Asthma

Terminal Half-life (t1/2)

Up to 142 hours

Healthy Caucasian Males

Pharmacodynamics

As a 32-adrenoreceptor agonist, AZD3199 exerts its primary pharmacodynamic effect through

relaxation of the airway smooth muscle, leading to bronchodilation.
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Mechanism of Action

AZD3199 is a potent and selective agonist of the 32-adrenoreceptor, a G-protein coupled
receptor.[3] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in
intracellular cyclic adenosine monophosphate (CAMP). This, in turn, activates protein kinase A
(PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation
of bronchial smooth muscle and bronchodilation.
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Caption: AZD3199 [32-Adrenergic Receptor Signaling Pathway.

Preclinical Pharmacodynamics

In preclinical studies, AZD3199 demonstrated high potency and selectivity as a 32-agonist in
vitro, with a prolonged duration of action in vivo.[2][3] Onset of action studies were conducted
in guinea pig tracheal rings and human bronchial rings.[3] Duration of action was assessed in
guinea pigs following intratracheal administration.[3]

Clinical Pharmacodynamics

In a Phase lla study (NCT00736489) in patients with asthma, single doses of AZD3199 (120,
480, and 1920 pg) were compared with formoterol and placebo. The study assessed the forced
expiratory volume in 1 second (FEV1) as a primary endpoint. Results of this study are available
on ClinicalTrials.gov.

Experimental Protocols
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This section provides an overview of the methodologies that are representative of those used
in the evaluation of AZD3199.

Pharmacokinetic Sample Analysis

Objective: To quantify the concentration of AZD3199 in plasma and urine.

Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method is typically employed.

o Sample Preparation: Plasma and urine samples are prepared using solid-phase extraction to
isolate AZD3199 and an internal standard from endogenous components.

o Chromatography: The extracted samples are injected into a liquid chromatography system. A
C18 column is commonly used for separation. The mobile phase typically consists of a
gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g.,
acetonitrile).

e Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass
spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive
ion mode. Specific precursor-to-product ion transitions for AZD3199 and its internal standard
are monitored for quantification.

o Quantification: A calibration curve is generated using standards of known concentrations to
determine the concentration of AZD3199 in the unknown samples.
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Caption: Pharmacokinetic Sample Analysis Workflow.

In Vitro B2-Adrenoceptor Agonist Assay

Objective: To determine the potency and selectivity of AZD3199 at the 32-adrenoreceptor.

Methodology: A cell-based assay measuring the accumulation of cyclic AMP (CAMP) is
commonly used.

o Cell Culture: A cell line recombinantly expressing the human B2-adrenoreceptor (e.g., CHO-
K1 or HEK293 cells) is cultured under standard conditions.[6]

e Assay Procedure:
o Cells are seeded into microplates and incubated.

o The cells are then treated with various concentrations of AZD3199 or a reference agonist.
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o A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of
cAMP.[7][8]

o Following an incubation period, the cells are lysed.

¢ CAMP Detection: The intracellular cAMP concentration is measured using a competitive
immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-
linked immunosorbent assay (ELISA) based kit.[9]

« Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response
curve to determine the EC50 (potency) and Emax (efficacy) of the compound.
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Treat with AZD3199
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Caption: In Vitro cAMP Assay Workflow.

Isolated Guinea Pig Trachea Assay
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Objective: To assess the bronchodilator effect and duration of action of AZD3199 in an ex vivo
model.

Methodology: This assay measures the relaxation of pre-contracted guinea pig tracheal smooth
muscle.

o Tissue Preparation:

o Tracheas are isolated from guinea pigs and placed in a Krebs-Henseleit solution.[2][10]
[11][12]

o The trachea is cut into rings or strips and mounted in an organ bath containing the Krebs-
Henseleit solution, maintained at 37°C and aerated with 95% 02 / 5% CO2.[2][10][11][12]

o The tissue is connected to an isometric force transducer to record changes in muscle
tension.

o Experimental Procedure:

[¢]

The tracheal preparations are allowed to equilibrate under a resting tension.

o

The smooth muscle is pre-contracted with an agent such as histamine, carbachol, or
potassium chloride.[11][12][13]

[¢]

Once a stable contraction is achieved, cumulative concentrations of AZD3199 are added
to the organ bath.

o

The resulting relaxation of the tracheal muscle is recorded.

o Data Analysis: The relaxation is expressed as a percentage of the pre-contraction response.
Concentration-response curves are generated to determine the potency (EC50) of AZD3199.
For duration of action studies, the tissue is washed to remove the agonist, and the time
taken for the contractile response to return to baseline is measured.
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Caption: Isolated Guinea Pig Trachea Assay Workflow.

Conclusion

AZD3199 is a potent, selective, and ultra-long-acting 32-adrenoreceptor agonist. Its
pharmacokinetic profile, characterized by rapid absorption and a long half-life, makes it a
promising candidate for once-daily inhaled therapy for obstructive airway diseases. The
pharmacodynamic effects are consistent with its mechanism of action as a 32-agonist, leading
to significant bronchodilation. The experimental methodologies outlined in this guide provide a
framework for the continued investigation and understanding of this and similar compounds.
Further research, particularly the publication of detailed quantitative data from clinical trials,
would provide a more complete picture of the clinical pharmacology of AZD3199.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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